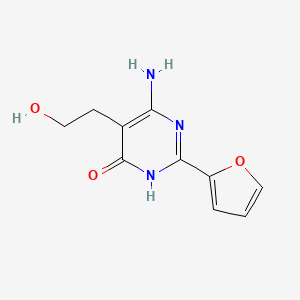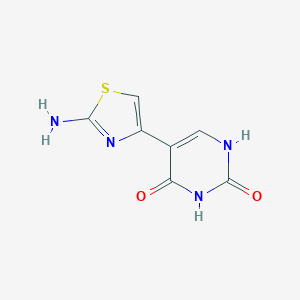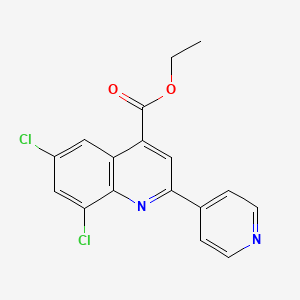
4-Chloro-5-(methylamino)-2-(3-nitrophenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(methylamino)-2-(3-nitrophenyl)pyridazin-3(2H)-one: is a synthetic organic compound that belongs to the pyridazinone class of chemicals. This compound is characterized by its unique structure, which includes a chloro group, a methylamino group, and a nitrophenyl group attached to a pyridazinone ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(methylamino)-2-(3-nitrophenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:
Nitration of Phenyl Ring: The synthesis begins with the nitration of a suitable phenyl precursor to introduce the nitro group at the desired position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of Pyridazinone Ring: The nitrated phenyl compound is then subjected to a cyclization reaction with appropriate reagents to form the pyridazinone ring. This step often involves the use of hydrazine derivatives and suitable catalysts.
Chlorination: The resulting pyridazinone intermediate is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Methylamination: Finally, the chlorinated pyridazinone is reacted with methylamine under suitable conditions to introduce the methylamino group, yielding the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(methylamino)-2-(3-nitrophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to yield various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as primary or secondary amines, thiols, or alkoxides in the presence of suitable bases or catalysts.
Major Products Formed
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Amino derivatives where the nitro group is reduced to an amino group.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-(methylamino)-2-(3-nitrophenyl)pyridazin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Biological Research: Researchers investigate its effects on various biological pathways and its potential as a tool for studying cellular processes.
Chemical Biology: The compound is used in chemical biology to probe the function of specific proteins or enzymes and to develop chemical probes for biological research.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a starting material for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(methylamino)-2-(3-nitrophenyl)pyridazin-3(2H)-one depends on its specific biological target
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity and leading to downstream biological effects.
Inhibition of Enzymatic Activity: It may inhibit the activity of certain enzymes, thereby affecting metabolic pathways or cellular processes.
Modulation of Signaling Pathways: The compound may influence signaling pathways within cells, leading to changes in gene expression, protein activity, or cellular behavior.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(amino)-2-(3-nitrophenyl)pyridazin-3(2H)-one: Similar structure but with an amino group instead of a methylamino group.
4-Chloro-5-(methylamino)-2-(4-nitrophenyl)pyridazin-3(2H)-one: Similar structure but with the nitro group at a different position on the phenyl ring.
4-Chloro-5-(methylamino)-2-(3-nitrophenyl)pyridazin-3(2H)-thione: Similar structure but with a thione group instead of a ketone group.
Uniqueness
4-Chloro-5-(methylamino)-2-(3-nitrophenyl)pyridazin-3(2H)-one is unique due to the specific combination of functional groups and their positions on the pyridazinone ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
84623-03-0 |
|---|---|
Molecular Formula |
C11H9ClN4O3 |
Molecular Weight |
280.67 g/mol |
IUPAC Name |
4-chloro-5-(methylamino)-2-(3-nitrophenyl)pyridazin-3-one |
InChI |
InChI=1S/C11H9ClN4O3/c1-13-9-6-14-15(11(17)10(9)12)7-3-2-4-8(5-7)16(18)19/h2-6,13H,1H3 |
InChI Key |
RXTBAMAYYAWOMX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=O)N(N=C1)C2=CC(=CC=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3S,4R,5R)-2-[[3-aminooxypropyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B12909622.png)








![Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-5-chloro-1h-indole-2-carboxylate](/img/structure/B12909660.png)
![N-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12909661.png)
![3-[(2-Fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909662.png)

